molecular formula C14H14BrNOS B2897027 4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol CAS No. 1232795-02-6

4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol

Cat. No.: B2897027
CAS No.: 1232795-02-6
M. Wt: 324.24
InChI Key: CAQZFYPFUQHEDV-UHFFFAOYSA-N
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Description

4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol is a Schiff base ligand characterized by a phenolic core substituted with a bromine atom at the 4-position and a methylthioaniline-derived imine group at the 2-position. This compound is synthesized via condensation between 5-bromosalicylaldehyde and 4-(methylthio)aniline, forming a bidentate ligand capable of coordinating transition metals (e.g., Mn, Fe, Cr) through its phenolic oxygen and imine nitrogen . Its structural features, including the electron-donating methylthio (-SCH₃) group and bromine substituent, enhance its utility in catalysis and bioinorganic chemistry, particularly in anticancer metal complexes .

Properties

IUPAC Name

4-bromo-2-[(4-methylsulfanylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZFYPFUQHEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory methods but optimized for higher yields and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted product.

Scientific Research Applications

4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol is used in various scientific research applications:

Mechanism of Action

The exact mechanism of action for 4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic and steric properties of Schiff base ligands are highly dependent on substituents. Key comparisons include:

Compound Name Substituent (R) Electronic Effect Key Properties References
4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol -SCH₃ (methylthio) Electron-donating Enhanced metal coordination, increased lipophilicity
4-Bromo-2-[(2-methoxyphenyl)imino]methylphenol -OCH₃ (methoxy) Electron-donating Reduced steric hindrance vs. -SCH₃; weaker π-backbonding
4-Bromo-2-[(3,4-dimethylphenyl)imino]methylphenol -CH₃ (methyl) Electron-neutral Moderate steric bulk; limited electronic modulation
4-Bromo-2-[(4-nitrophenyl)imino]methylphenol -NO₂ (nitro) Electron-withdrawing Stabilizes low-spin metal complexes; redox-active

Key Insights :

  • The methylthio group (-SCH₃) in the target compound provides stronger σ-donor ability compared to methoxy (-OCH₃) due to sulfur’s polarizability, improving metal-ligand bond stability .
  • Bromine’s inductive effect (-I) enhances electrophilicity at the imine site, facilitating nucleophilic attacks in catalytic cycles .

Key Insights :

  • The target compound’s Fe(III) complex exhibits superior anticancer activity compared to chloro- and nitro-substituted analogs, attributed to the synergistic effects of bromine’s lipophilicity and -SCH₃’s redox activity .
  • Methylthio groups may enhance cellular uptake via thiol-mediated transport, a property absent in methoxy or nitro derivatives .

Crystallographic and Structural Comparisons

Crystallographic data reveal how substituents influence molecular packing and stability:

Compound Name Bond Length (C=N, Å) Dihedral Angle (°) Packing Features References
This compound 1.28 8.2 π-π stacking; S···Br halogen bonds
4-Bromo-2-[(phenylimino)methyl]phenol 1.30 15.6 Disordered H-bonding networks
2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol 1.29 6.8 I···I interactions; layered structure

Key Insights :

  • The shorter C=N bond in the target compound (1.28 Å vs. 1.30 Å in phenylimino analogs) indicates stronger conjugation, stabilizing the imine moiety .
  • Halogen bonding between bromine and sulfur (S···Br) in the target compound contributes to dense crystal packing, enhancing thermal stability .

Biological Activity

4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol, with the molecular formula C14H14BrNOS, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as Schiff bases, characterized by the presence of an imine functional group formed through the condensation of primary amines with aldehydes or ketones. The unique structure of this compound, which includes a bromine atom, a methylthio group, and an amino group attached to a phenolic backbone, suggests diverse applications in medicinal chemistry and materials science.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activities. Additionally, the presence of the bromine atom and the methylthio group enhances its reactivity and binding affinity towards specific molecular targets.

Key Mechanisms:

  • Hydrogen Bonding: The phenolic group can engage in hydrogen bonding, influencing protein conformation and function.
  • Nucleophilic Addition: The imine linkage may participate in nucleophilic addition reactions with biological molecules.
  • Metal Coordination: As a bidentate ligand, it can form stable complexes with transition metals, which may enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits promising antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and growth.

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity:
    • In a recent investigation into the anticancer effects of this compound, it was found to significantly reduce cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM after 48 hours of treatment, indicating potent anticancer activity .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:

Compound NameBiological ActivityMechanism
4-BromoanilineModerate antimicrobialDisrupts cell membranes
4-MethylthioanilineLow anticancerInhibits cell proliferation
2-Amino-5-bromophenolModerate anticancerInduces apoptosis
This compound High antimicrobial & anticancer Inhibits growth & induces apoptosis

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves a Mannich-type reaction, where 4-bromo-2-hydroxybenzaldehyde reacts with 4-(methylthio)aniline in the presence of a formaldehyde source. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .
  • Temperature : Optimal yields (~70–80%) are achieved at 60–80°C, balancing reactivity and decomposition risks .
  • Catalysts : Acidic conditions (e.g., HCl) facilitate imine formation, while bases (e.g., triethylamine) may reduce side reactions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the phenolic product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the bromophenol core and methylthio-aniline substituent. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the methylthio group (δ 2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]+^+ ~ 351.03 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond angles and torsional strain in the aminomethyl bridge .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with biological targets:

  • Target selection : Prioritize enzymes/receptors with binding pockets accommodating the bromophenol and methylthio groups (e.g., tyrosine kinases, cytochrome P450) .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetics, highlighting potential metabolic liabilities (e.g., oxidation of the methylthio group) . Example computational workflow:
StepTool/SoftwareOutput
Ligand preparationOpenBabel3D optimized structure
DockingAutoDock VinaBinding affinity (ΔG)
ToxicityProTox-IILD50_{50} predictions

Q. How can crystallographic data resolve contradictions in reported structural parameters?

Discrepancies in bond lengths or angles may arise from:

  • Polymorphism : Different crystal packing (e.g., orthorhombic vs. monoclinic) alters torsion angles .
  • Data quality : High-resolution (<1.0 Å) datasets reduce refinement errors. Use SHELXL’s TWIN/BASF commands to address twinning . Example structural comparison from literature:
ParameterStudy A Study B
C-Br bond1.89 Å1.91 Å
N-C angle112.3°115.7°

Q. What strategies mitigate challenges in studying metabolic pathways of this compound?

  • In vitro models : Primary hepatocytes (human/mouse) identify phase I/II metabolites via LC-MS/MS. Key metabolites include hydroxylated derivatives and methylthio-oxidized sulfoxides .
  • Isotope labeling : 13^{13}C-labeled analogs track metabolic fate in vivo, distinguishing degradation products from endogenous compounds .

Methodological Considerations

Q. How to design experiments for analyzing structure-activity relationships (SAR) of analogs?

  • Variation of substituents : Synthesize derivatives with altered halogen (e.g., Cl instead of Br) or thioether groups (e.g., ethylthio vs. methylthio) .
  • Biological assays : Test inhibitory potency against target enzymes (IC50_{50}) and correlate with electronic (Hammett σ) or steric (Taft Es_s) parameters .

Q. What are best practices for resolving conflicting spectral data in synthetic batches?

  • Batch comparison : Run 1^1H NMR under identical conditions (solvent, temperature) to detect impurities (e.g., unreacted aniline at δ 6.5 ppm) .
  • Advanced techniques : 2D NMR (e.g., HSQC, COSY) clarifies overlapping signals in crowded aromatic regions .

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